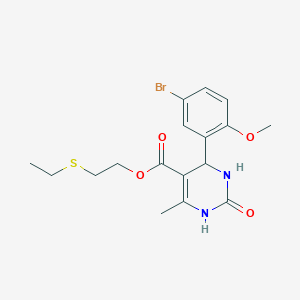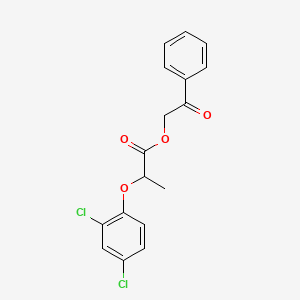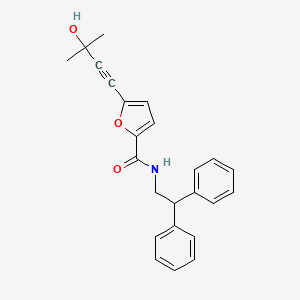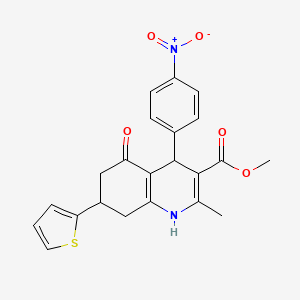![molecular formula C15H23NO3 B3932425 1,7,7-trimethyl-4-(4-morpholinylcarbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B3932425.png)
1,7,7-trimethyl-4-(4-morpholinylcarbonyl)bicyclo[2.2.1]heptan-2-one
Vue d'ensemble
Description
1,7,7-trimethyl-4-(4-morpholinylcarbonyl)bicyclo[2.2.1]heptan-2-one, also known as TMB-2, is a bicyclic compound that has gained significant attention in the field of scientific research due to its unique chemical properties. TMB-2 is a potent and selective inhibitor of the dopamine transporter and has been used in various studies to understand the mechanism of action of dopamine transporters.
Mécanisme D'action
1,7,7-trimethyl-4-(4-morpholinylcarbonyl)bicyclo[2.2.1]heptan-2-one inhibits dopamine transporters by binding to the substrate site of the transporter. This prevents dopamine from being transported back into the presynaptic neuron, leading to increased dopamine levels in the synaptic cleft. This increased dopamine signaling can have various effects on behavior and physiology.
Biochemical and Physiological Effects:
1,7,7-trimethyl-4-(4-morpholinylcarbonyl)bicyclo[2.2.1]heptan-2-one has been shown to increase dopamine signaling in the brain, which can lead to various effects on behavior and physiology. For example, 1,7,7-trimethyl-4-(4-morpholinylcarbonyl)bicyclo[2.2.1]heptan-2-one has been shown to increase locomotor activity in mice and rats, suggesting that increased dopamine signaling can lead to increased movement. 1,7,7-trimethyl-4-(4-morpholinylcarbonyl)bicyclo[2.2.1]heptan-2-one has also been shown to increase the reinforcing effects of cocaine and amphetamine, suggesting that increased dopamine signaling can increase the rewarding effects of drugs of abuse.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,7,7-trimethyl-4-(4-morpholinylcarbonyl)bicyclo[2.2.1]heptan-2-one in lab experiments is its potency and selectivity for dopamine transporters. This allows researchers to specifically target dopamine transporters and study their effects on behavior and physiology. However, one limitation of using 1,7,7-trimethyl-4-(4-morpholinylcarbonyl)bicyclo[2.2.1]heptan-2-one is its potential for off-target effects, as it may interact with other proteins or receptors in the brain.
Orientations Futures
There are several future directions for research involving 1,7,7-trimethyl-4-(4-morpholinylcarbonyl)bicyclo[2.2.1]heptan-2-one. One direction is to study the effects of dopamine transporter inhibition on various neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to study the effects of 1,7,7-trimethyl-4-(4-morpholinylcarbonyl)bicyclo[2.2.1]heptan-2-one on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further studies are needed to fully understand the potential off-target effects of 1,7,7-trimethyl-4-(4-morpholinylcarbonyl)bicyclo[2.2.1]heptan-2-one and its safety profile.
Applications De Recherche Scientifique
1,7,7-trimethyl-4-(4-morpholinylcarbonyl)bicyclo[2.2.1]heptan-2-one has been extensively used in scientific research to understand the mechanism of action of dopamine transporters. Dopamine transporters are responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. 1,7,7-trimethyl-4-(4-morpholinylcarbonyl)bicyclo[2.2.1]heptan-2-one is a potent and selective inhibitor of dopamine transporters, which allows researchers to study the effects of dopamine transporter inhibition on dopamine signaling and behavior.
Propriétés
IUPAC Name |
1,7,7-trimethyl-4-(morpholine-4-carbonyl)bicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-13(2)14(3)4-5-15(13,10-11(14)17)12(18)16-6-8-19-9-7-16/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARJLQJZBLCTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)N3CCOCC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-chlorophenyl)-7-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B3932347.png)
![methyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3932353.png)


![4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3932376.png)
![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-methoxybenzamide](/img/structure/B3932381.png)


![3-(4-fluorophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3932408.png)


![7-methyl-9-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3932428.png)
![N-[4-(dimethylamino)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B3932437.png)
